

# Introduction to peptide stapling using olefinic amino acids

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An In-Depth Technical Guide to Peptide Stapling Using Olefinic Amino Acids

## Introduction to Peptide Stapling

Peptide stapling is a chemical strategy used to constrain a peptide into a specific secondary structure, most commonly an  $\alpha$ -helix.[1][2] This is achieved by introducing a synthetic brace, or "staple," that covalently links two amino acid side-chains within the peptide, forming a macrocycle.[1] The primary goal of this technique is to pre-organize the peptide into its bioactive conformation, which can lead to significant improvements in its pharmacological properties.[3]

When short peptides are removed from their native protein context, they often lose their defined three-dimensional structure and become disordered in solution, which diminishes their ability to bind to targets.[1] By locking the peptide into its helical shape, stapling overcomes this limitation. The resulting "stapled peptides" exhibit several key advantages over their linear counterparts, including:

- **Enhanced Target Affinity:** By reducing the conformational entropy, the energetic penalty for binding to a target protein is lowered, often leading to stronger interactions.[4][5][6]
- **Increased Proteolytic Resistance:** The stabilized helical structure can mask the peptide backbone, making it less susceptible to degradation by proteases, which typically recognize and cleave peptides in an extended conformation.[5][7]

- Improved Cell Permeability: The introduction of a hydrocarbon staple increases the peptide's hydrophobicity and stabilizes a conformation that is more conducive to crossing the cell membrane, enabling it to reach intracellular targets.[1][4][8]

These enhanced properties make stapled peptides a promising therapeutic modality, particularly for modulating protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules or large biologics.[4][9]

## The Core Chemistry: All-Hydrocarbon Stapling via Ring-Closing Metathesis

The most prevalent method for creating stapled peptides involves installing an all-hydrocarbon crosslink using ruthenium-catalyzed Ring-Closing Metathesis (RCM).[10][11] This process relies on two key components: custom-designed olefinic amino acids and a specialized catalyst.

### Olefinic Amino Acids: The Building Blocks

Since natural amino acids do not possess side chains suitable for RCM, synthetic, non-natural amino acids bearing terminal olefin tethers are used.[2][12] These are typically  $\alpha,\alpha$ -disubstituted amino acids, which not only provide the reactive alkene groups but also help nucleate the  $\alpha$ -helical structure.[10]

The placement of these amino acids within the peptide sequence is critical. The staple is designed to span one or two turns of the  $\alpha$ -helix without disrupting the key residues on the opposite face of the helix that are responsible for binding to the target protein.[4] The most common spacings are:

- $i, i+4$ : This spacing creates a staple that spans one full turn of the  $\alpha$ -helix. It is typically formed using two units of an (S)-configured amino acid, such as (S)- $\alpha$ -(2'-pentenyl)alanine, often denoted as S5.[10][13]
- $i, i+7$ : This spacing generates a longer staple that spans two turns of the helix. This is often achieved using a combination of (S)- and (R)-configured amino acids of different lengths, such as (S)- $\alpha$ -(2'-pentenyl)alanine (S5) and (R)- $\alpha$ -(2'-octenyl)alanine (R8).[10][13]

## Ruthenium Catalysts: Driving the Reaction

The key reaction, RCM, is facilitated by ruthenium-based catalysts, most notably Grubbs' catalysts.<sup>[14][15]</sup> These catalysts efficiently mediate the formation of a new double bond, closing the loop between the two olefinic side chains to form the hydrocarbon staple.<sup>[15]</sup>

- First-Generation Grubbs' Catalyst: A stable and commonly used catalyst for RCM on resin-bound peptides.<sup>[15][16]</sup>
- Second and Third-Generation Catalysts: These offer higher activity and stability, sometimes being preferred for more challenging RCM reactions.<sup>[2][15]</sup>

## Experimental Protocols: From Synthesis to Characterization

The production of a stapled peptide is a multi-step process involving the synthesis of custom amino acids, automated peptide synthesis, on-resin cyclization, and finally, purification and analysis.

### Protocol 1: Synthesis of Fmoc-Protected Olefinic Amino Acids

The required  $\alpha,\alpha$ -disubstituted olefinic amino acids are not commercially abundant and often must be synthesized. One established method employs a benzylpropylaminobenzophenone (BPB)-based chiral auxiliary to ensure high stereochemical purity.<sup>[16]</sup>

Detailed Methodology:

- Chiral Auxiliary Synthesis: Synthesize the (R)-2-[N-(N'-benzylpropyl)amino]benzophenone (BPB) chiral auxiliary.<sup>[16]</sup>
- Complex Formation: Form a chiral nickel complex by reacting the BPB auxiliary with an amino acid such as alanine.<sup>[2][16]</sup>
- Alkylation: Perform a stereoselective alkylation reaction. The  $\alpha$ -hydrogen of the amino acid is extracted with a base, and an olefin-containing alkyl halide (e.g., 8-iodo-1-octene) is added to form the desired olefinic side chain.<sup>[2][16]</sup>

- **Decomposition and Protection:** Decompose the nickel complex to release the unprotected  $\alpha,\alpha$ -disubstituted amino acid.[16]
- **Fmoc Protection:** Protect the N-terminus of the newly synthesized amino acid with an Fmoc group (using Fmoc-OSu) to make it suitable for solid-phase peptide synthesis. The final product is purified via chromatography.[16]

## Protocol 2: Stapled Peptide Synthesis, Cleavage, and Purification

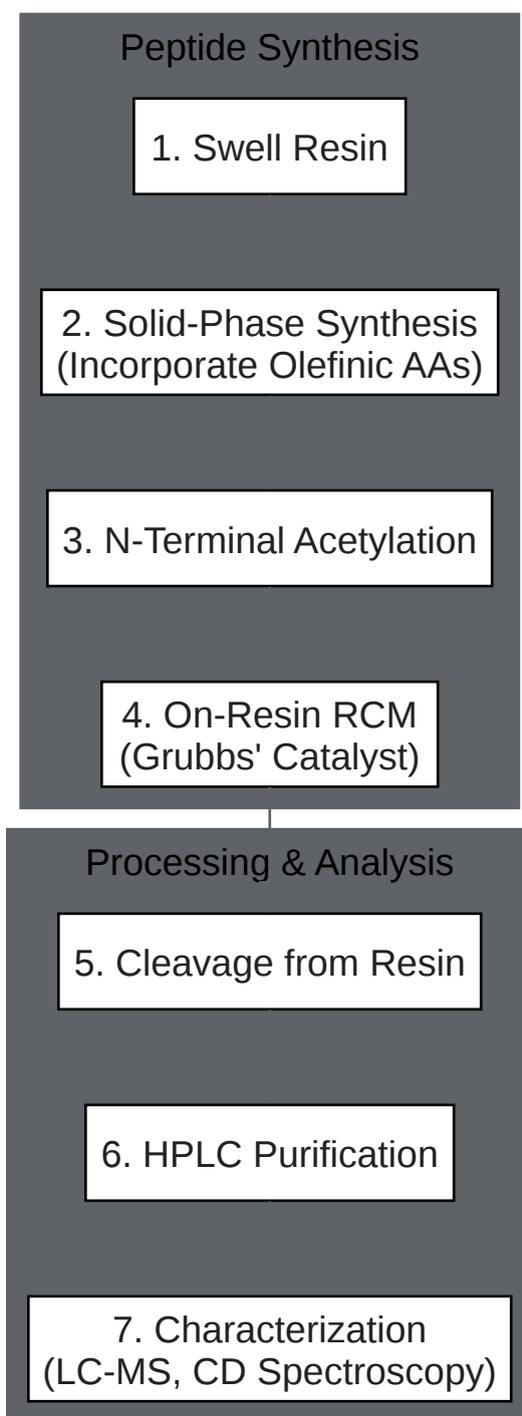
Stapled peptides are typically synthesized on an automated solid-phase peptide synthesizer using Fmoc chemistry.[16]

Detailed Methodology:

- **Resin Preparation:** Start with a suitable solid support, such as Rink Amide AM resin, and swell it in a solvent like N-methyl-2-pyrrolidone (NMP).[16][17]
- **Solid-Phase Peptide Synthesis (SPPS):**
  - **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in NMP.[16]
  - **Amino Acid Coupling:** Couple the next Fmoc-protected amino acid using a coupling agent like HBTU/HOBt and a base like DIEA in NMP.[18]
  - **Incorporation of Olefinic Amino Acids:** When incorporating the custom  $\alpha,\alpha$ -disubstituted olefinic amino acids, extend the Fmoc deprotection time (e.g., 4 x 10 minutes instead of the standard 2 x 10 minutes) to account for the steric hindrance around the amine group. [16]
- **N-Terminal Capping:** Before metathesis, the N-terminal Fmoc group is typically removed and the peptide is capped with an acetyl group, as a free N-terminus can hinder the RCM reaction.[16]
- **On-Resin Ring-Closing Metathesis (RCM):**

- Wash the resin-bound peptide with a suitable solvent like 1,2-dichloroethane (DCE).[16]
- Dissolve the first-generation Grubbs' catalyst (e.g., 8 mg for a 50  $\mu$ mol scale) in DCE and add it to the resin.[16]
- Allow the reaction to proceed for 1.5–3 hours. The solution will typically change color from purple to brown as the reaction progresses.[16]
- Wash the resin and repeat the catalyst treatment one or two more times to ensure complete cyclization.[16]
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[18]
- Purification: Precipitate the crude peptide in cold ether, dissolve it in a water/acetonitrile mixture, and purify it using reverse-phase high-performance liquid chromatography (HPLC). [18]
- Characterization: Confirm the identity and purity of the final stapled peptide using liquid chromatography-mass spectrometry (LC-MS) and analyze its helical content using circular dichroism (CD) spectroscopy.[18][19]

## Visualization of Experimental Workflows



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Fig. 1: Overall workflow for the synthesis and analysis of a stapled peptide.

## Quantitative Impact on Peptide Properties

The introduction of a hydrocarbon staple has a profound and measurable impact on the biophysical properties of a peptide.

## Enhanced $\alpha$ -Helicity

Stapling dramatically increases the  $\alpha$ -helical content of peptides in aqueous solutions. This is quantified using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.  $\alpha$ -helices have a characteristic CD spectrum with minima at approximately 208 nm and 222 nm. An increase in the magnitude of the signal at 222 nm indicates a higher degree of helicity.

Peptide Target	Sequence Context	% Helicity (Unstapled)	% Helicity (Stapled)	Reference
p53/MDM2	p53 N-terminus	11%	70%	[7]
BCL-2 Family	BIM BH3 Domain	Low (unfolded)	High (helical)	[10]
HIV-1 Integrase	NL6 Sequence	~25%	~65% (optimal staple)	[20]

Table 1:  
Comparison of  $\alpha$ -helicity between unstapled and stapled peptides.

## Increased Proteolytic Stability

The stabilized  $\alpha$ -helix protects the peptide's amide backbone from being accessed and cleaved by proteases.[5] This leads to a significantly longer half-life in the presence of enzymes, a critical attribute for therapeutic viability.

Peptide	Condition	Half-life (t <sub>1/2</sub> )	Fold Increase	Reference
Unstapled BH3 Peptide	In vitro (Protease)	< 30 min	-	[7]
Stapled BH3 Peptide	In vitro (Protease)	> 24 hours	> 48x	[7]
Unstapled Peptide	In solution	~26 min	-	[5]
Stapled Peptide	In solution	~230 min	9x	[5]

Table 2:  
Improvement in proteolytic stability of stapled peptides.

## Improved Binding Affinity to Targets

By pre-organizing the peptide into its binding-competent helical conformation, the entropic cost of binding is reduced, resulting in higher affinity for the target protein.[6] This is often measured as a lower dissociation constant (K<sub>d</sub>), inhibition constant (K<sub>i</sub>), or half-maximal inhibitory concentration (IC<sub>50</sub>).

Target Protein	Stapled Peptide	Binding Affinity (Ki or Kd)	Unstapled Peptide Affinity	Reference
MDM2	ATSP-7041	24.6 nM (Ki)	>10,000 nM	[21][22]
MDMX	ATSP-7041	89.6 nM (Ki)	>10,000 nM	[21][22]
BCL-XL	BIM SAHBA	23 nM (Kd)	160 nM	[7]
MCL-1	BIM SAHBA	15 nM (Kd)	120 nM	[7]

Table 3:  
Enhanced  
binding affinities  
of stapled  
peptides for key  
therapeutic  
targets.

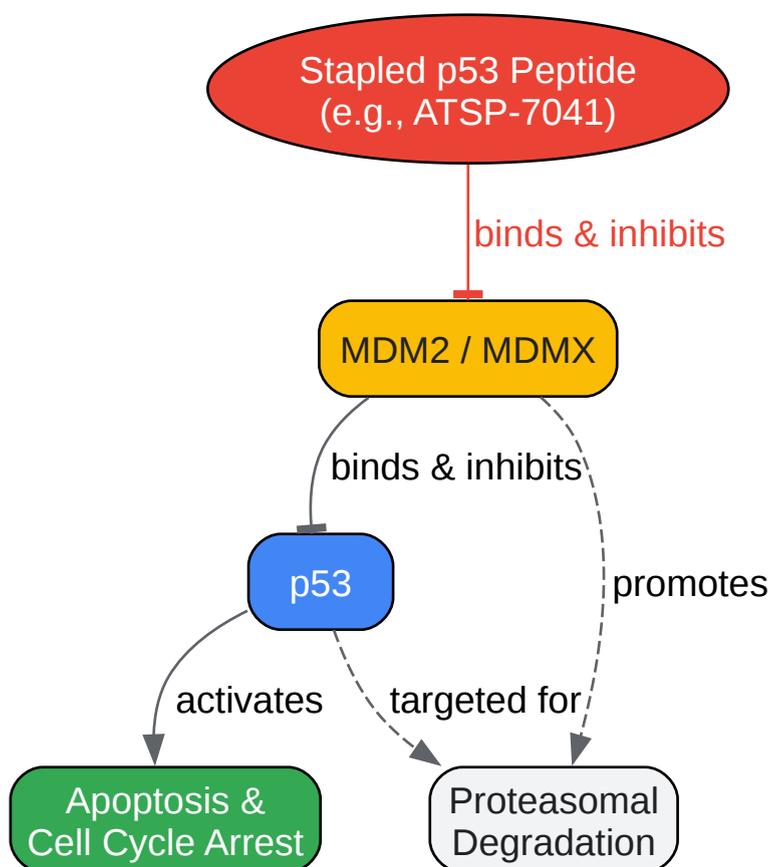
## Applications in Modulating Key Signaling Pathways

Stapled peptides have proven to be powerful tools for targeting intracellular PPIs that are central to disease, particularly in oncology.

### Reactivating the p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that is often called the "guardian of the genome". [23] In many cancers, p53 is not mutated but is held in an inactive state by its negative regulators, MDM2 and MDMX. [23][24] These proteins bind to the  $\alpha$ -helical N-terminal domain of p53, promoting its degradation and preventing it from activating cell-cycle arrest and apoptosis. [23]

Stapled peptides have been designed to mimic the p53 helix, acting as potent dual inhibitors of both MDM2 and MDMX. [21][22] By competitively binding to the p53-binding pocket on MDM2/MDMX, these peptides release p53, allowing it to resume its tumor-suppressive functions. [24] A notable clinical candidate, Sulanemadlin (ALRN-6924), was the first stapled peptide to enter clinical trials for cancer therapy. [24][25]



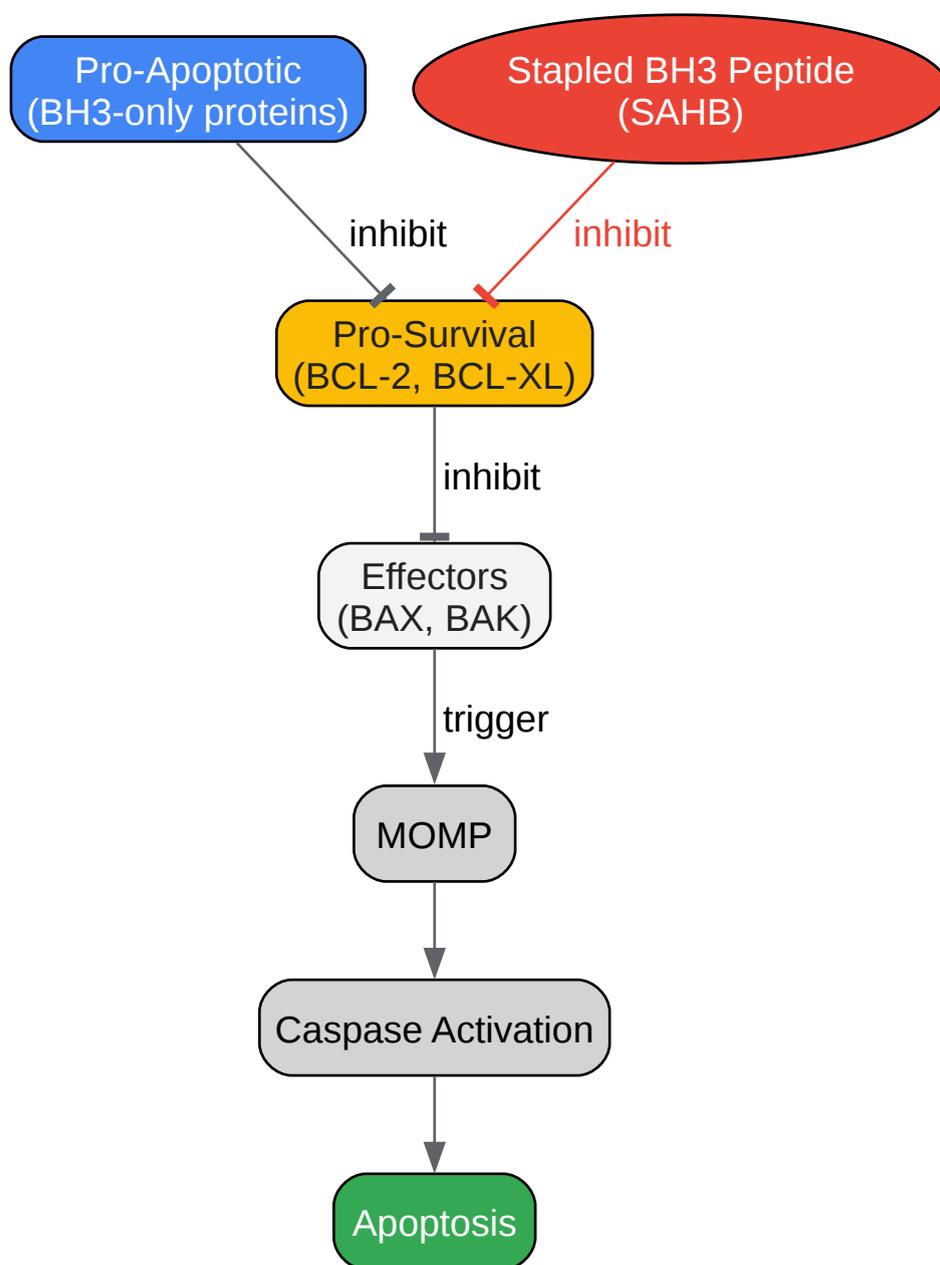
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Fig. 2: Stapled peptides inhibit MDM2/MDMX, restoring p53 function.

## Targeting the BCL-2 Family for Apoptosis Induction

The BCL-2 family of proteins are the master regulators of the intrinsic apoptotic pathway.[26] A balance between pro-survival members (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (e.g., BIM, PUMA, BAD) determines whether a cell lives or dies. In cancer, this balance is often shifted towards survival due to the overexpression of pro-survival proteins.

The pro-apoptotic proteins function through a short  $\alpha$ -helical segment known as the BH3 domain.[26] Stapled peptides that mimic the BH3 domain, known as Stabilized Alpha-Helices of BCL-2 domains (SAHBs), can directly bind to and inhibit the pro-survival BCL-2 proteins.[27] [28] This action effectively unleashes the pro-apoptotic effector proteins (BAX and BAK), leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and programmed cell death.[26] This strategy has been used to induce apoptosis in various cancer cell lines.[7]



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Fig. 3: Stapled BH3 peptides inhibit pro-survival BCL-2 proteins to trigger apoptosis.

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